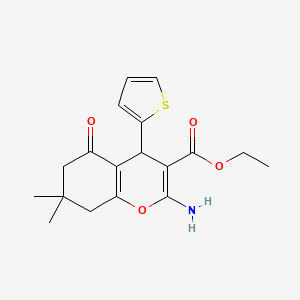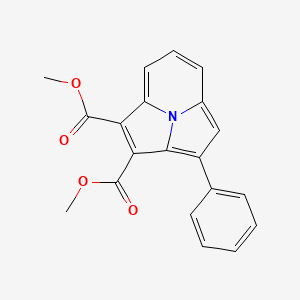
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.413 g/mol . This compound is notable for its unique structure, which includes a nitrophenyl group, a pyridinylmethyl group, and a benzamide group. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and pyridinylmethyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistent quality. The use of high-throughput screening and process optimization tools can further enhance the production process.
化学反応の分析
Types of Reactions
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl and benzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide and pyridinylmethyl products.
科学的研究の応用
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
作用機序
The mechanism of action of N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl and pyridinylmethyl groups play a crucial role in its binding affinity and specificity, while the benzamide group contributes to its overall stability and solubility.
類似化合物との比較
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide can be compared with other similar compounds, such as:
4-Methyl-N-(2-(3-nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide: This compound has a similar structure but includes a methyl group, which can affect its chemical and biological properties.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C22H18N4O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O4/c27-21(18-6-2-1-3-7-18)25-20(14-17-5-4-8-19(13-17)26(29)30)22(28)24-15-16-9-11-23-12-10-16/h1-14H,15H2,(H,24,28)(H,25,27)/b20-14- |
InChIキー |
KREIAAKOZJMRLV-ZHZULCJRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)





![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)
![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)

![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)

![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
